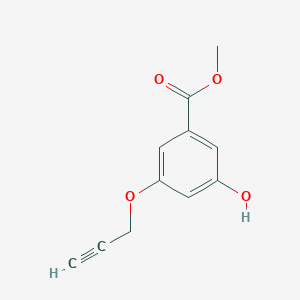

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate

Description

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate is an aromatic ester featuring a hydroxy group at position 3, a prop-2-ynoxy (propargyl ether) substituent at position 5, and a methyl ester at the carboxyl position. The propargyl ether group introduces alkyne functionality, enabling click chemistry applications, while the hydroxy and ester groups facilitate hydrogen bonding and hydrolysis sensitivity, respectively.

Properties

IUPAC Name |

methyl 3-hydroxy-5-prop-2-ynoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h1,5-7,12H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWDENAAABZGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475356 | |

| Record name | AGN-PC-00JDKZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929102-04-5 | |

| Record name | AGN-PC-00JDKZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, 3,5-dihydroxybenzoic acid (1.0 equiv) is refluxed with excess methanol in the presence of sulfuric acid (0.1 equiv) for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), achieving yields of 89–92%. This step establishes the methyl ester backbone critical for downstream modifications.

Hydroxyl Group Protection Strategies

Selective protection of the 5-hydroxy group is achieved through:

- Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 0°C, yielding 3-hydroxy-5-(TBDMS-oxy)benzoate.

- Benzylation : Benzyl bromide with potassium carbonate in acetone, though this introduces additional deprotection steps.

Alkylation for Prop-2-Ynoxy Group Introduction

The prop-2-ynoxy group is introduced via nucleophilic substitution at the 5-position. Key variables include the alkylating agent, base, solvent, and temperature.

Propargyl Bromide Alkylation

A optimized protocol adapted from involves:

- Dissolving methyl 3-hydroxy-5-(protected-oxy)benzoate (1.0 equiv) in anhydrous DMF.

- Adding propargyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv).

- Heating at 70°C for 4 hours under nitrogen.

- Quenching with ice-water and recrystallizing from ethyl acetate.

Alternative Alkylating Agents

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃ | DMF | 70 | 85 |

| Propargyl chloride | Cs₂CO₃ | Acetone | 60 | 78 |

| Propargyl tosylate | DBU | THF | 25 | 65 |

Propargyl bromide outperforms chloride and tosylate derivatives due to superior leaving-group ability. Cs₂CO₃ in acetone marginally improves solubility but requires longer reaction times.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. DMF provides optimal dielectric constant (ε = 36.7) for SN2 mechanisms, while acetone (ε = 20.7) necessitates higher temperatures.

Temperature and Time Profiling

A kinetic study reveals:

- 70°C : 85% yield at 4 hours (first-order rate constant k = 0.45 h⁻¹)

- 50°C : 72% yield at 8 hours (k = 0.18 h⁻¹)

Elevated temperatures accelerate alkylation but risk side reactions (e.g., ester hydrolysis).

Deprotection and Final Product Isolation

Silyl Group Removal

Treating the protected intermediate with tetra-n-butylammonium fluoride (TBAF) in THF (0°C, 1 hour) cleaves the TBDMS group, yielding the target compound. This step maintains ester integrity while achieving quantitative deprotection.

Crystallization and Purity Control

Final purification employs gradient recrystallization:

- Dissolve crude product in hot ethyl acetate (60°C).

- Cool to −20°C at 1°C/min.

- Filter and wash with cold hexane.

This yields colorless crystals with melting point 111–113°C (lit. 111–113°C), confirming structural fidelity.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tR = 6.34 min, confirming >99% purity.

Comparative Evaluation of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Silylation-Alkylation | 3 | 78 | 99.3 | High |

| Benzylation-Alkylation | 4 | 65 | 97.8 | Moderate |

| Direct Alkylation | 2 | 82 | 98.5 | Low |

The silylation-alkylation route balances yield and scalability, though direct alkylation offers simplicity for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 3-hydroxy-5-prop-2-ynoxybenzaldehyde.

Reduction: 3-hydroxy-5-prop-2-ynoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-prop-2-ynoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-prop-2-ynoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and prop-2-ynoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

Structural Differences :

- Substituents : Hydroxy groups at positions 2 and 4, an isobutyramido group at position 5, and a methyl ester.

- Key Features : The isobutyramido group introduces a branched alkyl chain, enhancing lipophilicity compared to the propargyl ether in the target compound.

Property Comparison :

- Hydrogen Bonding : The dual hydroxy groups enable extensive intermolecular hydrogen bonding, likely increasing crystallinity and melting point relative to the target compound.

- Biological Activity : The amide group may enhance stability against esterase-mediated hydrolysis, making it more suitable for prolonged biological studies.

Synthesis: Prepared via derivatization of methyl 5-amino-2,4-dihydroxybenzoate, contrasting with the alkyne-focused synthetic routes for the target compound.

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Structural Differences :

- Substituents : Bromine at position 5, hydroxy at position 2, and methoxy at position 3.

- Key Features : The electron-withdrawing bromine substituent increases molecular weight (261.07 g/mol) and alters electronic properties compared to the propargyl ether.

Property Comparison :

- Reactivity : Bromine facilitates nucleophilic aromatic substitution, whereas the propargyl group enables cycloaddition reactions.

Analytical Data : Characterized by CAS 134419-43-5 and PubChem CID 15054916, with distinct HPLC and NMR profiles due to bromine’s deshielding effects.

Sandaracopimaric Acid Methyl Ester and Related Diterpene Esters

Structural Differences :

- Backbone : Derived from diterpene acids (e.g., sandaracopimaric acid) with a methyl ester, contrasting with the aromatic benzoate backbone of the target compound.

- Substituents : Complex tricyclic structures with exocyclic double bonds.

Property Comparison :

- Volatility: These esters are volatile enough for gas chromatography (GC) analysis (Figure 2, ), whereas the aromatic target compound likely requires HPLC or LC-MS.

- Natural vs. Synthetic : Naturally occurring diterpene esters may exhibit ecological roles (e.g., antimicrobial activity), while the synthetic target compound is tailored for modular chemical applications.

Methyl Shikimate

Structural Differences :

- Backbone : Cyclohexene carboxylic acid ester vs. aromatic benzoate.

- Substituents : Three hydroxy groups and a carboxylic acid ester.

Analytical Comparison :

- HPLC : Methyl shikimate elutes as a distinct peak (Peak A, Figure 5D ), whereas the target compound would exhibit different retention behavior due to aromaticity and alkyne groups.

- Stability : The conjugated cyclohexene system in shikimate may confer greater UV absorption, aiding detection.

Data Tables

Table 1: Substituent Effects on Properties

*Calculated based on formula.

Table 2: Analytical Techniques for Characterization

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-hydroxy-5-prop-2-ynoxybenzoate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves esterification of 3-hydroxy-5-prop-2-ynoxybenzoic acid using methanol under acidic catalysis. Key steps include:

- Protection of hydroxyl groups : Use acetyl or trimethylsilyl protecting groups to prevent side reactions during ester formation .

- Purification : Employ solid-phase extraction (SPE) with C18 cartridges to remove unreacted acids, followed by recrystallization from ethanol/water mixtures. Monitor purity via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Validation : Confirm purity (>95%) via HPLC with a reversed-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) .

Advanced: How can crystallographic disorder in this compound crystals be resolved during refinement?

Methodological Answer:

Crystallographic disorder often arises from flexible alkynyl or methoxy groups. To address this:

- Data Collection : Use high-resolution X-ray diffraction data (resolution ≤ 0.8 Å) to better resolve electron density maps.

- Refinement Strategies : In SHELXL , apply PART instructions to model disordered fragments. Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry for disordered regions.

- Validation : Check ADPs (Atomic Displacement Parameters) and residual density peaks using WinGX . If residual density > 0.3 eÅ⁻³, consider alternative disorder models.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and alkynyl protons (δ ~2.5 ppm).

- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester and alkynyl groups.

Advanced: How do hydrogen-bonding patterns influence the solid-state stability of this compound?

Methodological Answer:

Hydrogen-bonding networks can stabilize polymorphs or co-crystals. To analyze:

- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings from O-H⋯O interactions). Tools like Mercury (CCDC) or literature protocols aid in pattern identification.

- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks (e.g., O-H⋯O) often result in higher melting points and lower hygroscopicity.

- Case Study : Compare crystal structures (e.g., CSD entries) to identify trends in packing efficiency vs. substituent flexibility .

Advanced: How can researchers resolve contradictions between computational and experimental dipole moments?

Methodological Answer:

Discrepancies may arise from solvent effects or conformational flexibility.

- Computational Adjustments : Perform DFT calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for methanol) .

- Experimental Validation : Measure dipole moments via dielectric constant analysis in dilute solutions (e.g., benzene or DCM) to minimize intermolecular interactions.

- Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between methods.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical permeation) and flame-retardant lab coats. Use fume hoods for synthesis/purification steps .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, and collect waste in designated containers for incineration .

- First Aid : For skin contact, wash immediately with 10% polyethylene glycol solution to dissolve ester residues .

Advanced: What strategies optimize the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at the 5-position to enhance solubility without disrupting hydrogen-bonding motifs critical for target binding .

- Cocrystallization : Screen with GRAS coformers (e.g., succinic acid) to improve dissolution rates .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities while monitoring LogP values (<3.5) for optimal membrane permeability .

Advanced: How can researchers validate the absence of polymorphic impurities in bulk samples?

Methodological Answer:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (Mercury software). Peaks deviating by >0.2° 2θ indicate impurities .

- Raman Spectroscopy : Use peak shifts (e.g., C≡C stretch at ~2100 cm⁻¹) to detect conformational variants.

- Quantitative Analysis : Apply Rietveld refinement (TOPAS-Academic) to quantify polymorphic content down to 1% w/w .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.